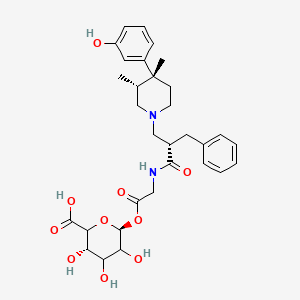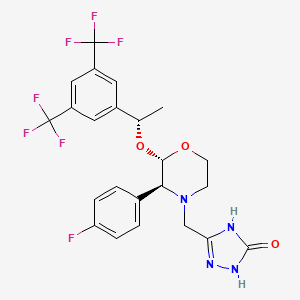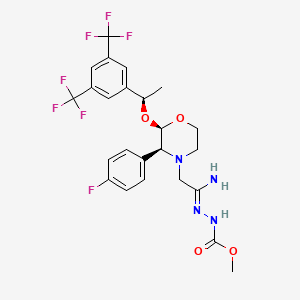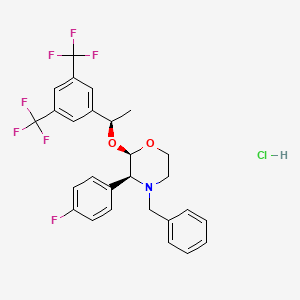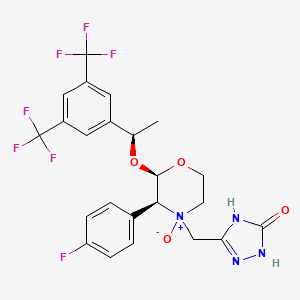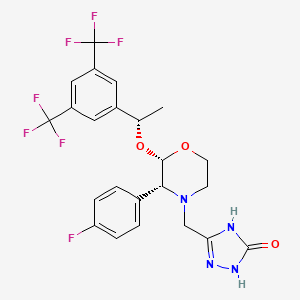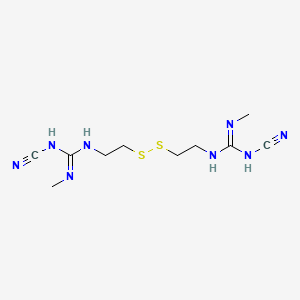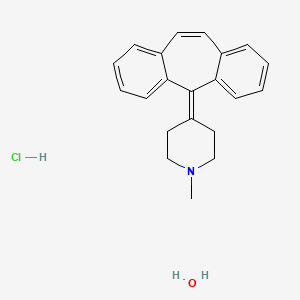
フィンゴリモドメチル不純物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fingolimod Methyl Impurity is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .
Synthesis Analysis
The manufacturing process of fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities (FINI imp A-H) of fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities . One unknown process-related impurity was found as a key intermediate (FINI) and was identified by LC-MS .科学的研究の応用
多発性硬化症治療モニタリングのための血漿中定量化
フィンゴリモドは、再発寛解型多発性硬化症(RRMS)の治療に使用されます。 フィンゴリモドとその活性代謝物であるフィンゴリモドリン酸をヒト血漿中で定量化するためのバリデーション済みHPLC-MS / MS法が開発されました {svg_1}。 この方法は、フィンゴリモドとその代謝物のバイオアベイラビリティを評価するために重要であり、これは患者間の臨床的反応のばらつきに関連する可能性があります {svg_2}.
分子薬理学と治療の可能性
フィンゴリモドの分子薬理学は広く研究されており、多発性硬化症を超えた潜在的な治療応用が明らかになっています。 それは、さまざまな病理学的状態(CNS損傷、アルツハイマー病、パーキンソン病、てんかん、さらには癌を含む)に関与するスフィンゴシン1リン酸受容体に影響を与えることがわかりました {svg_3}.
臨床診断
フィンゴリモドについて説明した分析方法は、血漿中の薬物濃度を測定するために臨床診断に適用できます。 これは、RRMS患者の治療効果と安全性をモニタリングするのに役立ちます {svg_4}.
薬物動態と薬物代謝研究
フィンゴリモドの薬物動態と代謝を理解することは、その投与量と投与を最適化するために不可欠です。 不純物プロファイリング法は、薬物の処方の整合性と信頼性を確保することにより、これに貢献します {svg_5}.
免疫調節性疾患の研究
フィンゴリモドの免疫応答を調節する役割は、さまざまな免疫調節性疾患の研究の対象となっています。 循環系およびCNSにおけるT細胞数を減少させるその能力は、特に自己免疫疾患の研究において注目されています {svg_6}.
作用機序
Target of Action
Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .
Mode of Action
Upon phosphorylation, Fingolimod Methyl Impurity binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .
Biochemical Pathways
Fingolimod Methyl Impurity affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .
Pharmacokinetics
Fingolimod, the parent compound, is known to be orally active
Result of Action
The molecular and cellular effects of Fingolimod Methyl Impurity’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .
生化学分析
Biochemical Properties
Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .
Cellular Effects
Fingolimod Methyl Impurity may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .
Molecular Mechanism
The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that Fingolimod Methyl Impurity might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .
Temporal Effects in Laboratory Settings
While specific studies on Fingolimod Methyl Impurity are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that Fingolimod Methyl Impurity may exhibit similar temporal effects.
Dosage Effects in Animal Models
In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that Fingolimod Methyl Impurity might exhibit similar dosage-dependent effects.
Metabolic Pathways
Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod Methyl Impurity might be involved in similar metabolic pathways.
Subcellular Localization
Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fingolimod Methyl Impurity involves the conversion of the starting material, 2-amino-2-(4-chlorophenyl)propane-1,3-diol, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-amino-2-(4-chlorophenyl)propane-1,3-diol", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group with methanesulfonyl chloride in the presence of triethylamine and dimethylformamide to form the mesylate derivative.", "Step 2: Treatment of the mesylate derivative with sodium hydroxide in methanol to obtain the corresponding methyl ether.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain the free base.", "Step 4: Conversion of the free base to the hydrochloride salt using hydrochloric acid.", "Step 5: Treatment of the hydrochloride salt with sodium bicarbonate in water to obtain the free base.", "Step 6: Extraction of the free base with ethyl acetate to obtain the desired Fingolimod Methyl Impurity." ] } | |
CAS番号 |
162361-47-9 |
分子式 |
C20H35NO2 |
分子量 |
321.51 |
外観 |
Off-white to Pale Yellow Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


